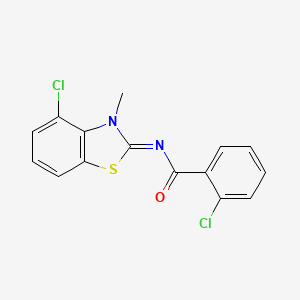
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the methylene group modifications of N-(Isothiazol-5-yl)phenylacetamides have been studied, with a focus on the oxidation of alpha-carbon and subsequent transformations to produce a variety of derivatives . These derivatives have shown to retain efficacy and have broadened the structure-activity relationship (SAR) development. Although the specific synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Chloro-N-(2,4-dimethylphenyl)acetamide, has been analyzed, revealing that the conformation of the N—H bond is syn to the ortho methyl group . This insight into the geometric parameters and conformational preferences of similar acetamide structures could be useful in predicting the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactions of related compounds involve a variety of functional group transformations, leading to the creation of enamines, enols, enol (thio)ethers, oximes, and hydrazones . These reactions proceed with moderate to good yields and result in derivatives with significant insecticidal activity. This information could be relevant when considering the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied, with a focus on the intermolecular interactions such as N—H⋯O hydrogen bonds that link molecules into chains . These properties are crucial for understanding the behavior of the compound in different environments and could be indicative of the properties of the compound .
Aplicaciones Científicas De Investigación
Synthesis of Antimicrobial Agents
Research has demonstrated the synthesis and antimicrobial activity of various pyrimidinone, oxazinone, and their derivatives. These compounds are synthesized as antimicrobial agents using specific starting materials and show good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).
α-Glucosidase Inhibitory Potential
A series of N‐aryl/aralkyl derivatives of similar compounds have been synthesized and evaluated for their α-glucosidase inhibitory potential. These compounds were found to be promising inhibitors, demonstrating significant potential in treating diseases like diabetes through inhibition of α-glucosidase, a key enzyme in carbohydrate digestion (M. Iftikhar et al., 2019).
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic derivatives from starting materials similar to the queried compound shows the potential for creating various biologically active molecules. These efforts aim to explore the chemical space for new therapeutic agents, demonstrating the versatility of such compounds in synthesizing a wide array of heterocyclic structures with potential biological activities (T. Kinoshita et al., 1989).
Propiedades
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-11-12(2)22-10-24(19(11)26)9-17(25)21-8-16-13(3)23-18(27-16)14-6-4-5-7-15(14)20/h4-7,10H,8-9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTQMKNRBUIRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

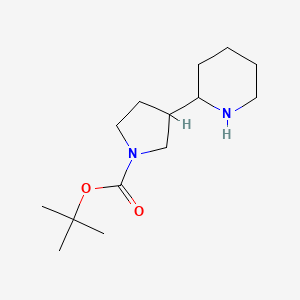
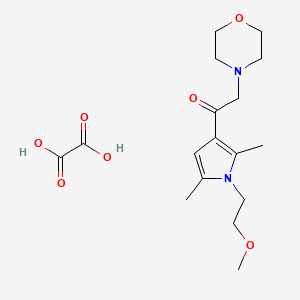
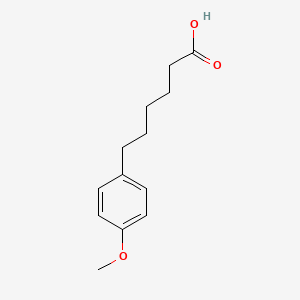
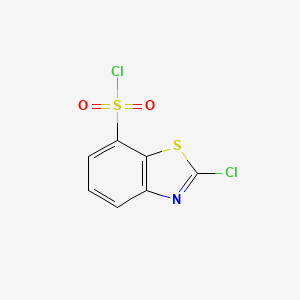
![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2549124.png)
![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2549125.png)

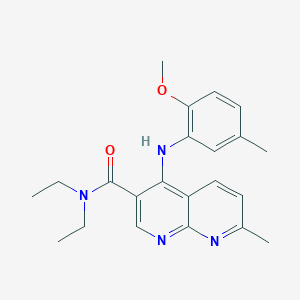
![(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2549130.png)
![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)

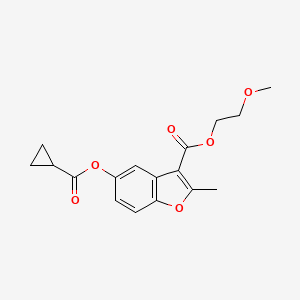
![1-benzyl-5-pyridin-4-yl-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2549135.png)
